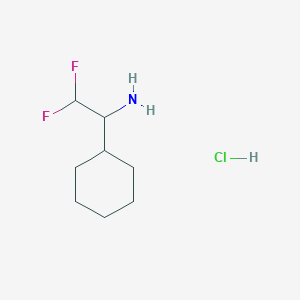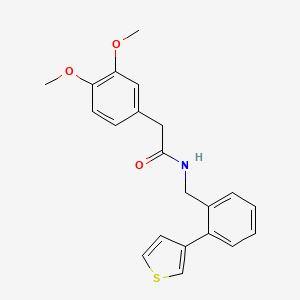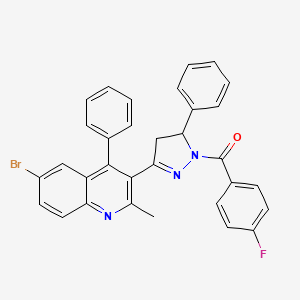
1-Cyclohexyl-2,2-difluoroethan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Cyclohexyl-2,2-difluoroethan-1-amine hydrochloride” is a chemical compound with the CAS Number: 2445750-53-6 . It has a molecular weight of 199.67 . The compound is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is (S)-1-cyclohexyl-2,2-difluoroethan-1-amine hydrochloride . The InChI code is 1S/C8H15F2N.ClH/c9-8(10)7(11)6-4-2-1-3-5-6;/h6-8H,1-5,11H2;1H/t7-;/m0./s1 .Physical And Chemical Properties Analysis
This compound is a powder and is stored at 4 degrees Celsius .Applications De Recherche Scientifique
Transfer Hydrogenation and Reductive Amination
Research has demonstrated the use of cyclohexadienes in Brønsted acid-catalyzed transfer hydrogenation and reductive amination reactions. This methodology provides an alternative to traditional hydrogen sources, enabling the reduction of imines and the hydrogenation of alkenes with good selectivity and under mild conditions. Such reactions are fundamental in the synthesis of amines, a core structure in many pharmaceuticals and agrochemicals (Chatterjee & Oestreich, 2016).
Radical Transfer Hydroamination
The radical transfer hydroamination of unactivated and electron-rich double bonds using cyclohexadienes has been explored. This process showcases good yields and anti-Markovnikov selectivity, offering a versatile approach for the synthesis of aminated hydrocarbons. The presence of various functional groups is tolerated, making this methodology applicable in the construction of complex organic molecules with high functional group diversity (Guin, Mück‐Lichtenfeld, Grimme, & Studer, 2007).
Desymmetrization and Diastereoselective Protonation
The desymmetrization of cyclohexadienes through a protonation-hydroamination cascade has been reported, leading to the selective formation of bicyclic allylic amines. This reaction mechanism involves a diastereoselective protonation followed by a regioselective addition, highlighting a novel approach for the asymmetric synthesis of cyclohexene derivatives (Lebeuf, Robert, Schenk, & Landais, 2006).
Amination of Chloroaldehydes
The α-carbon amination of chloroaldehydes using cyclohexadiene derivatives as amination reagents has been developed. This process facilitates the synthesis of optically enriched dihydroquinoxalines, core structures in various natural products and bioactive molecules, underlining its significance in medicinal chemistry (Huang et al., 2019).
Synthesis of Stable Cyclic (Alkyl)(Amino)Carbenes
The synthesis of stable bulky and rigid cyclic (alkyl)(amino)carbenes and their application in catalysis has been explored. These carbenes, derived from cyclohexene derivatives, exhibit high efficiency as ligands for transition metal-based catalysts, highlighting their potential in facilitating diverse organic transformations (Zeng et al., 2009).
Propriétés
IUPAC Name |
1-cyclohexyl-2,2-difluoroethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F2N.ClH/c9-8(10)7(11)6-4-2-1-3-5-6;/h6-8H,1-5,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JREIXGSIHFTAKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Methylpiperazin-1-yl)methyl]-1,3-thiazole-4-carboxylic acid;dihydrochloride](/img/structure/B2959170.png)
![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-3-phenylpropanamide](/img/structure/B2959171.png)

![4-ethyl-N-{[4-(furan-3-yl)phenyl]methyl}-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2959174.png)
![4-[benzyl(methyl)sulfamoyl]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2959176.png)
![3-[(4-chlorophenyl)methyl]-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)


![3-(5-chlorothiophen-2-yl)-2-[(2E)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-oxopropanenitrile](/img/structure/B2959186.png)

![[4-(Bromomethyl)phenyl]tributylstannane](/img/structure/B2959189.png)
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2959190.png)
![4-Bromo-2-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]phenol](/img/structure/B2959191.png)
![6-Ethyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole](/img/structure/B2959193.png)